molecular formula C20H15N3 B11837296 N-phenyl-2-phenyliminoindol-3-amine CAS No. 54234-12-7

N-phenyl-2-phenyliminoindol-3-amine

Cat. No.: B11837296
CAS No.: 54234-12-7
M. Wt: 297.4 g/mol
InChI Key: LABGTOMLTAIIPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-phenyliminoindol-3-amine typically involves the reaction of 2-phenylindole with primary aromatic amines. This reaction can be facilitated by various reagents such as N-chlorobenzotriazole, N-chloroisatin, or lead tetra-acetate . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-phenyliminoindol-3-amine is unique due to its specific indole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain receptors and can undergo a wider range of chemical reactions .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the synthesis of complex organic molecules and the development of new therapeutic agents.

Properties

CAS No.

54234-12-7

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

N-phenyl-3-phenyliminoindol-2-amine

InChI

InChI=1S/C20H15N3/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(19)22-16-11-5-2-6-12-16/h1-14H,(H,21,22,23)

InChI Key

LABGTOMLTAIIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C2=NC4=CC=CC=C4

Origin of Product

United States

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